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molecular formula C9H10N2O5 B8441979 2-Methoxy-4-(methylamino)-5-nitrobenzoic acid

2-Methoxy-4-(methylamino)-5-nitrobenzoic acid

Cat. No. B8441979
M. Wt: 226.19 g/mol
InChI Key: QAKFQVSTJFFOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040565B2

Procedure details

Prepared analogously to example 547b from 4-(Acetyl-methyl-amino)-2-methoxy-5-nitro-benzoic acid methyl ester and NaOH in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([N:13](C(=O)C)[CH3:14])=[CH:6][C:5]=1[O:18][CH3:19].[OH-].[Na+]>C(O)C>[CH3:19][O:18][C:5]1[CH:6]=[C:7]([NH:13][CH3:14])[C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[C:3]([OH:20])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])N(C)C(C)=O)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=O)O)C=C(C(=C1)NC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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